physical and electronic properties of CAS 26549-22-4 for laboratory use
physical and electronic properties of CAS 26549-22-4 for laboratory use
An In-Depth Technical Guide to 2,2-Bis(4-glycidyloxyphenyl)propane (CAS 26549-22-4) for Laboratory Applications
Introduction
2,2-Bis(4-glycidyloxyphenyl)propane, commonly known as Bisphenol A diglycidyl ether (BADGE or DGEBA), is a foundational chemical intermediate, most recognized as a primary monomer in the production of epoxy resins.[1][2] Its molecular structure, featuring a central bisphenol A core flanked by two reactive epoxide groups, imparts a unique combination of rigidity and reactivity that has made it indispensable in materials science.[3][4] Commercial grades often appear as a colorless to pale straw-colored viscous liquid.[1][5]
Beyond its extensive use in polymers and coatings, DGEBA has garnered significant attention within the biomedical and drug development communities. It has been identified as a peroxisome proliferator-activated receptor gamma (PPARγ) antagonist, a property that allows it to interfere with hormone-mediated cell differentiation.[2] This biological activity makes DGEBA a valuable tool for researchers studying metabolic pathways, adipogenesis, and certain cancer mechanisms. This guide provides a comprehensive overview of the core physical, electronic, and handling properties of DGEBA, tailored for researchers, scientists, and drug development professionals who utilize this compound in a laboratory setting.
Physicochemical Properties
The utility and handling of DGEBA are dictated by its fundamental physicochemical characteristics. These properties are essential for designing experiments, ensuring safe laboratory practices, and interpreting results.
A summary of its key properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 1675-54-3 | [5][6] |
| Molecular Formula | C21H24O4 | [7][8] |
| Molecular Weight | 340.41 g/mol | [7][9] |
| Appearance | Colorless to almost colorless, viscous liquid; can be yellowish-brown. | [1][5][9] |
| Odor | Odorless to slight epoxy odor. | [2][10] |
| Density | 1.16 g/mL at 25 °C | [11] |
| Melting Point | 8-12 °C (46-54 °F) | [2][11] |
| Boiling Point | Decomposes; 210 °C at 1 mmHg | [2][11] |
| Flash Point | >200 °F (>93 °C); 264-268 °C (closed cup) | [11] |
| Water Solubility | Insoluble (<1 mg/mL) | [2][11] |
| Epoxide Equivalent Weight | 172-176 g/mol |
The epoxide equivalent weight is a critical parameter, particularly in polymer chemistry, as it defines the mass of resin containing one mole of epoxide groups.[1] This value is fundamental for calculating the stoichiometry when reacting DGEBA with curing agents (hardeners) like polyamines or anhydrides to form a crosslinked thermoset polymer.[1] In a biological context, the presence of two reactive epoxide rings per molecule is key to its potential for covalent modification and its allergenic properties.[2]
Electronic Profile and Chemical Reactivity
The "electronic" properties of DGEBA are best understood through its chemical structure and the reactivity of its functional groups. The molecule is not a semiconductor but possesses distinct regions of electron density that dictate its chemical and biological interactions.
The core structure consists of a hydrophobic bisphenol A backbone providing rigidity, while the terminal epoxide rings are highly strained, three-membered rings. This strain makes them susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is the cornerstone of epoxy chemistry.[2]
Caption: Structure of DGEBA highlighting the reactive epoxide rings.
Key Reactive Behaviors:
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Polymerization: In the presence of hardeners (e.g., amines, acids), the epoxide rings open and crosslink to form a durable thermosetting polymer. This is its primary industrial application.[1]
-
Hydrolysis: DGEBA can slowly hydrolyze in aqueous environments to form 2,2-bis[4(2,3-dihydroxypropoxy)phenyl]propane (bis-HPPP).[1] This is an important consideration for long-term aqueous experiments and environmental fate.
-
Biological Antagonism: DGEBA binds to the PPARγ nuclear receptor with a reported dissociation constant (Kd) in the micromolar range, antagonizing its activation by agonists like rosiglitazone.[2] This interaction is non-covalent, but the electrophilic nature of the epoxide rings suggests potential for covalent adduction to cellular nucleophiles, which may contribute to its sensitizing effects.[2][9]
Laboratory Applications and Protocols
Given its dual role as a polymer precursor and a bioactive molecule, laboratory use of DGEBA requires strict adherence to safety protocols and well-defined experimental procedures.
Safe Handling and Storage
DGEBA presents several hazards that must be managed through proper laboratory practice.[5][10]
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Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause an allergic skin reaction (H317).[5] Repeated or prolonged contact can lead to dermatitis and skin sensitization.[10] It is also classified as toxic to aquatic life with long-lasting effects (H411).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling DGEBA.[12] This includes:
-
Handling:
-
Storage:
Experimental Workflow: Preparation for In Vitro Biological Assays
For researchers in drug development, a common task is the preparation of DGEBA solutions for use in cell culture experiments (e.g., to study its effects on adipogenesis). The following protocol outlines a standard procedure for preparing a stock solution and subsequent dilutions.
Caption: Workflow for preparing DGEBA solutions for in vitro assays.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Obtain high-purity DGEBA (CAS 26549-22-4).[6]
-
Use sterile, cell-culture grade dimethyl sulfoxide (DMSO) as the solvent.
-
Prepare sterile cell culture medium appropriate for the cell line being used.
-
-
Preparation of 100 mM Stock Solution:
-
Causality: A high-concentration stock in an organic solvent like DMSO is necessary because DGEBA is insoluble in aqueous media like cell culture buffers.[11]
-
In a chemical fume hood, accurately weigh approximately 34.04 mg of DGEBA into a sterile microcentrifuge tube or glass vial.
-
Add 1.0 mL of pure DMSO. This will yield a stock solution with a concentration of approximately 100 mM.
-
Vortex the solution vigorously until the viscous DGEBA is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution but should be done cautiously.
-
-
Storage of Stock Solution:
-
Aliquot the 100 mM stock solution into smaller volumes (e.g., 20-50 µL) to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
-
Preparation of Working Solutions:
-
Causality: Direct dilution of the 100 mM stock into the final culture volume can cause precipitation. A serial or intermediate dilution step is crucial for ensuring solubility.
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Perform a serial dilution of the stock solution into complete cell culture medium to achieve the final desired concentrations (e.g., 1 µM, 10 µM, 100 µM).
-
Important: Ensure the final concentration of DMSO in the cell culture does not exceed a level toxic to the cells (typically <0.5% v/v). For example, a 1:1000 dilution of the stock solution to achieve a 100 µM DGEBA concentration results in a final DMSO concentration of 0.1%.
-
This self-validating protocol ensures that the compound is fully solubilized and delivered to the biological system in a consistent and non-toxic vehicle, which is critical for obtaining reproducible data.
Conclusion
2,2-Bis(4-glycidyloxyphenyl)propane (CAS 26549-22-4) is a versatile compound with significant applications in both material and life sciences. Its distinct physicochemical properties, governed by its bisphenol A backbone and reactive epoxide termini, define its utility as a robust epoxy monomer. For biomedical researchers, its role as a PPARγ antagonist provides a valuable pharmacological tool. Effective and safe laboratory use of DGEBA demands a thorough understanding of its properties, adherence to stringent safety protocols to mitigate its irritant and sensitizing effects, and the use of validated procedures for solution preparation to ensure experimental integrity.
References
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International Labour Organization & World Health Organization. (n.d.). ICSC 0151 - DIPHENYLOL PROPANE DIGLYCIDYL ETHER. Retrieved from ILO website. [Link]
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Wikipedia. (n.d.). Bisphenol A diglycidyl ether. Retrieved from Wikipedia. [Link]
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SK Chemicals Co., Ltd. (2013, November 13). MATERIAL SAFETY DATA SHEET. Retrieved from SK Chemicals website. [Link]
-
National Center for Biotechnology Information. (n.d.). Bisphenol A diglycidyl ether. PubChem Compound Database. Retrieved from NCBI website. [Link]
-
CP Lab Safety. (n.d.). 2,2-Bis(4-glycidyloxyphenyl)propane, 25g, Each. Retrieved from CP Lab Safety website. [Link]
-
University of Tennessee. (2024, August 26). Transportation, Handling, and Storage Requirements. Financial Policies. Retrieved from UTK website. [Link]
-
National Institute of Standards and Technology. (n.d.). 2,2-Bis(phenyl-4-glycidoxy)propane. NIST Chemistry WebBook. Retrieved from NIST website. [Link]
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